molecular formula C37H26N2O8 B8138490 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B8138490
M. Wt: 626.6 g/mol
InChI Key: UQQWUXKLZVVNDR-UHFFFAOYSA-N
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Description

The compound 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves several steps:

    Formation of the Ethenyl Intermediate: The initial step involves the synthesis of the 3,5-dimethyl-4-nitrophenyl ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Amidation Reaction: The ethenyl intermediate is then coupled with 4-aminobenzoic acid via an amidation reaction, forming the benzamido derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

    Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acid catalysts.

    Condensation: Alcohols, acid catalysts.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of esters or ethers.

    Condensation: Formation of ester derivatives.

Scientific Research Applications

5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s xanthene moiety allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is particularly useful in biological imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene-based compound used as a fluorescent probe.

    Rhodamine: A xanthene derivative with similar fluorescent properties.

    Eosin: A xanthene dye used in histology and as a fluorescent marker.

Uniqueness

5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-[[4-[2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O8/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34/h3-19,40H,1-2H3,(H,38,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQWUXKLZVVNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743983
Record name 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160555-05-4
Record name 5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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